Tert-butyl 2-phenylhexanoate
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Overview
Description
Tert-butyl 2-phenylhexanoate: is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound is characterized by its tert-butyl group attached to the ester functional group, which is connected to a phenyl-substituted hexanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-phenylhexanoate typically involves the esterification of 2-phenylhexanoic acid with tert-butyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
2-phenylhexanoic acid+tert-butyl alcoholacid catalysttert-butyl 2-phenylhexanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-phenylhexanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-phenylhexanoic acid and tert-butyl alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can react with another alcohol to form a different ester and tert-butyl alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Another alcohol in the presence of an acid or base catalyst.
Major Products Formed:
Hydrolysis: 2-phenylhexanoic acid and tert-butyl alcohol.
Reduction: 2-phenylhexanol.
Transesterification: A different ester and tert-butyl alcohol.
Scientific Research Applications
Chemistry: Tert-butyl 2-phenylhexanoate is used as an intermediate in organic synthesis. It can be employed in the preparation of various derivatives and as a starting material for more complex molecules.
Biology and Medicine: In biological research, esters like this compound are studied for their potential as prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs. The ester linkage can be hydrolyzed in vivo to release the active drug.
Industry: In the fragrance industry, this compound is used as a fragrance ingredient due to its pleasant odor. It is also used in the formulation of perfumes and personal care products.
Mechanism of Action
The mechanism of action of tert-butyl 2-phenylhexanoate primarily involves its hydrolysis to release 2-phenylhexanoic acid and tert-butyl alcohol. The ester bond is cleaved by the action of esterases, enzymes that catalyze the hydrolysis of esters. The released 2-phenylhexanoic acid can then exert its biological effects, depending on the specific application.
Comparison with Similar Compounds
Ethyl 2-phenylhexanoate: Similar ester with an ethyl group instead of a tert-butyl group.
Methyl 2-phenylhexanoate: Similar ester with a methyl group instead of a tert-butyl group.
Isopropyl 2-phenylhexanoate: Similar ester with an isopropyl group instead of a tert-butyl group.
Uniqueness: Tert-butyl 2-phenylhexanoate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric properties. The tert-butyl group can provide steric hindrance, making the ester more resistant to hydrolysis compared to its smaller counterparts like ethyl or methyl esters.
Properties
CAS No. |
41961-73-3 |
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Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
tert-butyl 2-phenylhexanoate |
InChI |
InChI=1S/C16H24O2/c1-5-6-12-14(13-10-8-7-9-11-13)15(17)18-16(2,3)4/h7-11,14H,5-6,12H2,1-4H3 |
InChI Key |
PQJACQXKPIUANE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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